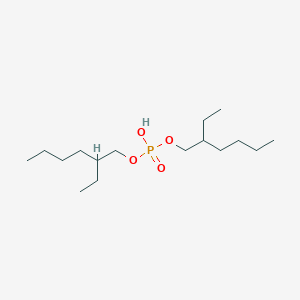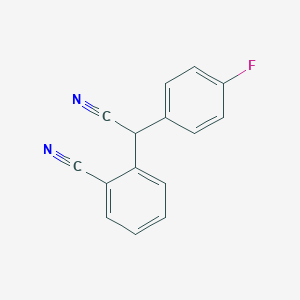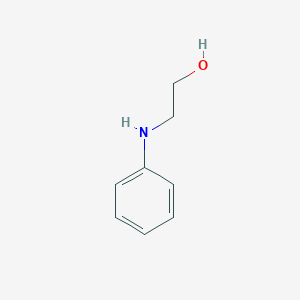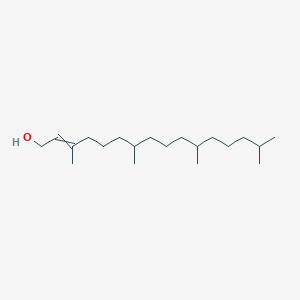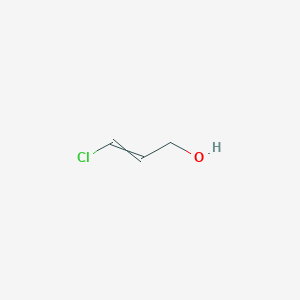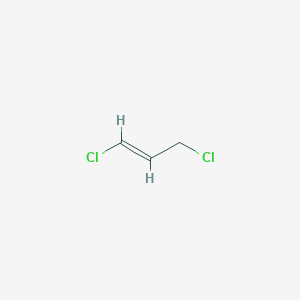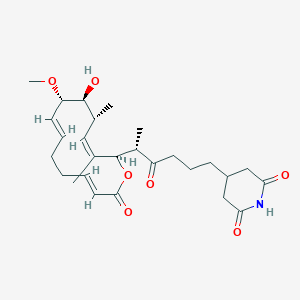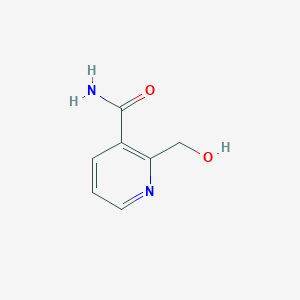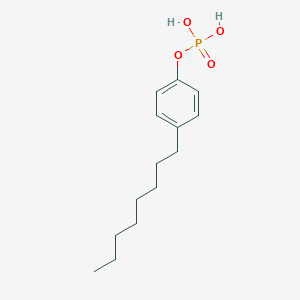
Phenol, octyl-, dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, octyl-, dihydrogen phosphate, also known as 2-ethylhexyl diphenyl phosphate (EHDP), is a widely used flame retardant in various industries. EHDP is a colorless and odorless liquid that is highly soluble in organic solvents. It is commonly used in plastics, textiles, and electronics to prevent fire hazards.
Aplicaciones Científicas De Investigación
EHDP has been extensively studied for its flame retardant properties. It is commonly used in the manufacturing of electronic devices, such as computers, televisions, and mobile phones, to prevent fire hazards. EHDP has also been used in the production of textiles, such as curtains and upholstery, to reduce the risk of fire.
Mecanismo De Acción
EHDP acts as a flame retardant by releasing phosphoric acid when exposed to heat. The phosphoric acid reacts with the flame and forms a protective layer on the surface of the material, preventing further combustion. EHDP also acts as a char-forming agent, which increases the thermal stability of the material.
Efectos Bioquímicos Y Fisiológicos
EHDP has been shown to have low toxicity in animal studies. It is rapidly metabolized and excreted from the body. However, long-term exposure to EHDP may cause liver and kidney damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EHDP is a commonly used flame retardant in various industries due to its effectiveness and low cost. However, its use in lab experiments may interfere with certain analytical techniques, such as gas chromatography and mass spectrometry, due to its high boiling point and low volatility.
Direcciones Futuras
There is a growing need for eco-friendly flame retardants that are effective and safe for human health and the environment. Future research can focus on the development of novel flame retardants that are biodegradable and non-toxic. Additionally, the use of EHDP in combination with other flame retardants can be explored to enhance its effectiveness.
Métodos De Síntesis
EHDP can be synthesized by reacting phenol with octanol in the presence of phosphorus pentoxide (P2O5) and sulfuric acid (H2SO4). The reaction produces EHDP and water as byproducts. The purity of EHDP can be increased by distillation and recrystallization.
Propiedades
Número CAS |
34332-94-0 |
|---|---|
Nombre del producto |
Phenol, octyl-, dihydrogen phosphate |
Fórmula molecular |
C14H23O4P |
Peso molecular |
286.3 g/mol |
Nombre IUPAC |
(4-octylphenyl) dihydrogen phosphate |
InChI |
InChI=1S/C14H23O4P/c1-2-3-4-5-6-7-8-13-9-11-14(12-10-13)18-19(15,16)17/h9-12H,2-8H2,1H3,(H2,15,16,17) |
Clave InChI |
LCQIKBDZONOEOA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1=CC=C(C=C1)OP(=O)(O)O |
SMILES canónico |
CCCCCCCCC1=CC=C(C=C1)OP(=O)(O)O |
Otros números CAS |
26762-90-3 |
Sinónimos |
p-Octyl-phenol Dihydrogen Phosphate; Mono-p-octylphenyl Dihydrogen Phosphate; 4-Octyl-phenol Dihydrogen Phosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



